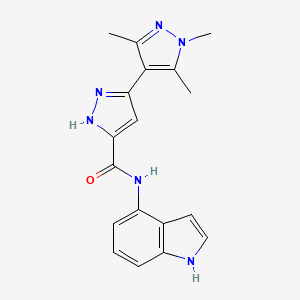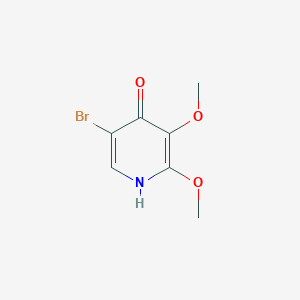
2-Chloro-3-(2,3-dichlorophenyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(2,3-dichlorophenyl)pyrazine is a heterocyclic aromatic compound that contains both chlorine and pyrazine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,3-dichlorophenyl)pyrazine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method typically involves the reaction of 2,3-dichloropyrazine with a suitable boronic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(2,3-dichlorophenyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazine N-oxides or reduction to form dihydropyrazines.
Coupling Reactions: It can participate in coupling reactions like the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminopyrazines, while oxidation can produce pyrazine N-oxides.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(2,3-dichlorophenyl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(2,3-dichlorophenyl)pyrazine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloropyrazine: A closely related compound with similar chemical properties but lacking the additional phenyl group.
2-Chloro-3-(2-methylpropyl)pyrazine: Another derivative with a different substituent on the pyrazine ring.
Uniqueness
2-Chloro-3-(2,3-dichlorophenyl)pyrazine is unique due to the presence of both chlorine atoms and the dichlorophenyl group, which confer distinct reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H5Cl3N2 |
|---|---|
Molekulargewicht |
259.5 g/mol |
IUPAC-Name |
2-chloro-3-(2,3-dichlorophenyl)pyrazine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-3-1-2-6(8(7)12)9-10(13)15-5-4-14-9/h1-5H |
InChI-Schlüssel |
SGKKUMKGTLTYKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090044.png)
![4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol](/img/structure/B14090053.png)
![2-benzyl-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14090061.png)
![4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine](/img/structure/B14090062.png)



![N-{1-[(4-{2-(tert-Butylcarbamoyl)-4-[(pyridin-4-yl)methoxy]piperidin-1-yl}-3-hydroxy-1-phenylbutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl}quinoline-2-carboxamide](/img/structure/B14090080.png)





![4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid](/img/structure/B14090113.png)
